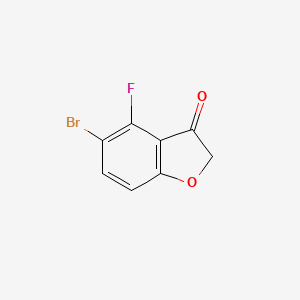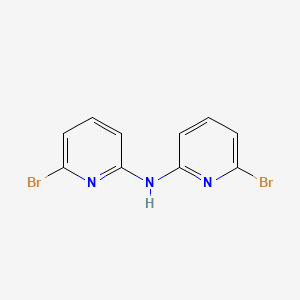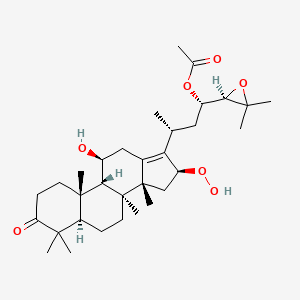
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Potassium carbonate, sodium hydride
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxy derivatives
Substitution: Formation of various substituted benzyl derivatives
Applications De Recherche Scientifique
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting group applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Another compound with tert-butyl groups, used in different synthetic applications.
Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate: A closely related compound with similar functional groups.
Uniqueness
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate is unique due to the presence of both a benzyl group and a hydroxy group, which provide additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C17H27NO3 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
tert-butyl N-[[2-(3-hydroxy-2,2-dimethylpropyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)21-15(20)18-11-14-9-7-6-8-13(14)10-17(4,5)12-19/h6-9,19H,10-12H2,1-5H3,(H,18,20) |
Clé InChI |
PDCASCGQDFPRKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)



![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)

![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
![[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)


